2-[(3-amino-1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
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Overview
Description
2-[(3-AMINO-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a triazole ring and a tetrahydroquinoline moiety. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-AMINO-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multi-step reactions. One common approach is the use of “click” chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring . The reaction conditions often include the use of copper sulfate and sodium ascorbate in a solvent such as water or ethanol, with the reaction being carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, the purification processes such as crystallization or chromatography are optimized to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(3-AMINO-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated triazole derivatives.
Scientific Research Applications
2-[(3-AMINO-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(3-AMINO-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The triazole ring can form non-covalent interactions with enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Known for their broad-spectrum biological activities.
1,2,4-Triazole derivatives: Commonly used in antifungal and anticancer drugs.
Uniqueness
2-[(3-AMINO-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE is unique due to the combination of the triazole and tetrahydroquinoline moieties, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C19H19N5OS |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-[(5-amino-2-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C19H19N5OS/c20-18-21-19(24(22-18)15-9-2-1-3-10-15)26-13-17(25)23-12-6-8-14-7-4-5-11-16(14)23/h1-5,7,9-11H,6,8,12-13H2,(H2,20,22) |
InChI Key |
UQXCLNGWCVLSIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=NN3C4=CC=CC=C4)N |
Origin of Product |
United States |
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